molecular formula C20H19ClFN3O3 B12954636 N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine

Cat. No.: B12954636
M. Wt: 403.8 g/mol
InChI Key: XNHQKLXMYJHGPA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups such as chloro, fluoro, methoxy, and tetrahydropyran. These substitutions impart distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Substituents: The chloro, fluoro, methoxy, and tetrahydropyran groups are introduced through various substitution reactions. For example, the chloro and fluoro groups can be introduced via halogenation reactions, while the methoxy group can be added through methylation.

    Final Assembly: The final compound is assembled by coupling the substituted quinazoline core with the appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4-amine can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Halogenated Aromatics: Compounds with similar halogen substitutions but different core structures.

    Methoxy-Substituted Compounds: Compounds with methoxy groups but different overall structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H19ClFN3O3

Molecular Weight

403.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(oxan-4-yloxy)quinazolin-4-amine

InChI

InChI=1S/C20H19ClFN3O3/c1-26-18-10-17-14(9-19(18)28-13-4-6-27-7-5-13)20(24-11-23-17)25-12-2-3-16(22)15(21)8-12/h2-3,8-11,13H,4-7H2,1H3,(H,23,24,25)

InChI Key

XNHQKLXMYJHGPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OC4CCOCC4

Origin of Product

United States

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